C646

描述

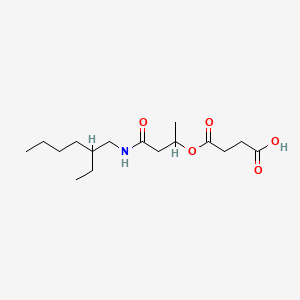

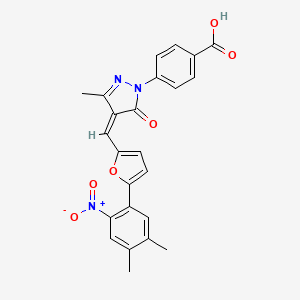

C646 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyrazole ring, and a benzoic acid moiety, making it an interesting subject for chemical research and industrial applications.

科学研究应用

C646 has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

作用机制

Target of Action

The primary target of C646 is the histone acetyltransferase p300 . This enzyme plays a crucial role in the regulation of gene expression through the acetylation of histones, which results in the relaxation of chromatin and increased gene transcription . Additionally, this compound has been found to directly target and degrade Exportin-1 (XPO1) , a protein that catalyzes nuclear-to-cytoplasmic transport of many cargo proteins and also directly binds chromatin .

Mode of Action

This compound acts as a competitive inhibitor of the histone acetyltransferase p300 . It competes with acetyl-CoA, the natural substrate of p300, thereby reducing the enzyme’s activity . Furthermore, this compound has been identified as a small molecule degrader that requires neddylation-dependent protein degradation to exert its cytotoxicity . It directly targets and degrades chromatin-bound XPO1, which abrogates p300 chromatin occupancy .

Biochemical Pathways

The inhibition of p300 by this compound affects the acetylation of histones , particularly histone H3 . This can lead to changes in chromatin structure and subsequently alter gene expression . Moreover, the degradation of XPO1 by this compound affects the chromatin occupancy and function of p300 , which can have downstream effects on various cellular processes .

Pharmacokinetics

The compound’s ability to inhibit p300 and degrade xpo1 suggests that it can penetrate cell membranes and interact with intracellular targets .

Result of Action

This compound has been shown to inhibit cell proliferation and induce cell cycle arrest . It decreases the number of cells arresting in G1 phase and increases cells accumulating in G2/M phase . Additionally, this compound treatment leads to a decrease in the acetylation levels of histone H3K9 and H3K27, which can affect gene expression .

Action Environment

For instance, the presence of the XPO1C528S drug-resistance allele can abrogate multiple cellular phenotypes induced by this compound .

生化分析

Biochemical Properties

“C646” interacts with several enzymes and proteins, most notably p300, a histone acetyltransferase . It directly targets and degrades Exportin-1 (XPO1), which abrogates p300 chromatin occupancy . This interaction influences the acetylation of histones, a key process in the regulation of gene expression .

Cellular Effects

“this compound” has significant effects on various types of cells and cellular processes. It inhibits cellular proliferation, reduces colony formation, evokes partial cell cycle arrest in G1 phase, and induces apoptosis in certain cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of “this compound” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It directly targets and degrades chromatin-bound XPO1, which abrogates p300 chromatin occupancy . This leads to changes in the acetylation of histones and subsequently, alterations in gene expression .

Temporal Effects in Laboratory Settings

“this compound” exhibits changes in its effects over time in laboratory settings. It has been observed to inhibit the transcription of the G2/M cell cycle regulatory proteins cyclin B1 and CDK1 (cyclin-dependent kinase 1)

Dosage Effects in Animal Models

The effects of “this compound” vary with different dosages in animal models . It exerts anti-inflammatory effects in DSS-induced colitis mice by targeting the NLRP3 inflammasome . The threshold effects and any toxic or adverse effects at high doses need to be further studied.

Metabolic Pathways

“this compound” is involved in various metabolic pathways. It has been associated with lipid metabolism, where it regulates lipoxygenase gene expression

Transport and Distribution

It is known to target and degrade chromatin-bound XPO1, suggesting that it may interact with transporters or binding proteins

Subcellular Localization

The subcellular localization of “this compound” and its effects on activity or function are areas of active research. It is known to target chromatin-bound XPO1, suggesting a role in the nucleus . Any targeting signals or post-translational modifications that direct “this compound” to specific compartments or organelles are yet to be identified.

准备方法

The synthesis of C646 typically involves multiple steps, including the formation of the furan and pyrazole rings, followed by their coupling with the benzoic acid derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimizing these conditions for large-scale synthesis, ensuring cost-effectiveness and environmental safety.

化学反应分析

This compound can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The furan ring can be hydrogenated to a tetrahydrofuran derivative.

Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used.

相似化合物的比较

Similar compounds include other benzoic acid derivatives and pyrazole-containing molecules. Compared to these, C646 stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

- 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

- 4-(3,5-dimethyl-4-pyrazolyl)benzoic acid

This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.

属性

IUPAC Name |

4-[4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKJYZZSCQBJGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328968-36-1 | |

| Record name | 4-[4-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328968-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are p300 and CBP, and why are they relevant targets in disease?

A1: p300 and CBP (CREB-binding protein) are histone acetyltransferases (HATs), enzymes that play crucial roles in gene regulation by acetylating histones and other proteins. This acetylation often enhances gene expression. Dysregulation of p300/CBP activity has been implicated in various diseases, including cancer, inflammatory disorders, and neurological conditions.

Q2: How does C646 interact with p300/CBP to exert its inhibitory effect?

A2: this compound acts as a competitive inhibitor of p300/CBP, specifically targeting their HAT domain. [] It binds to the enzyme's active site, preventing the binding of acetyl-CoA, the co-substrate required for acetylation. This effectively blocks the enzymatic activity of p300/CBP, leading to reduced histone acetylation and modulation of downstream gene expression. [, , ]

Q3: What are the downstream effects of this compound-mediated p300/CBP inhibition?

A3: this compound's inhibition of p300/CBP leads to a variety of downstream effects, including:

- Reduced histone acetylation: This can lead to changes in chromatin structure and gene expression. [, , , , ]

- Suppression of tumor cell growth: this compound has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines. [, , , , ]

- Induction of apoptosis: this compound can trigger programmed cell death in cancer cells. [, , , ]

- Modulation of immune responses: this compound can impact the function of immune cells, such as macrophages, and influence the expression of inflammatory cytokines. [, , ]

- Impact on neuronal function: this compound has been shown to affect neuronal processes, including mitochondrial fission and synaptic plasticity. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C24H19N3O7, and its molecular weight is 461.42 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research abstracts don't contain detailed spectroscopic data, information on the compound's structure and characterization can be found in the original publications referenced in those abstracts.

Q6: Are there formulation strategies to improve this compound's stability or bioavailability?

A6: The abstracts do not delve into specific formulation strategies for this compound. Further research is needed to explore approaches to enhance its stability, solubility, or bioavailability for therapeutic applications.

Q7: What is the role of this compound in cancer treatment?

A7: Research suggests that this compound demonstrates anti-cancer effects in various cancer cell lines, including lung cancer, pancreatic cancer, prostate cancer, gastric cancer, and leukemia. [, , , , ] It exhibits anti-proliferative, pro-apoptotic, and anti-invasive properties, making it a potential candidate for further investigation as a therapeutic agent. [, , , , ]

Q8: How does this compound affect the immune system?

A8: Studies indicate that this compound can influence immune responses, particularly in the context of inflammatory conditions. It has been shown to attenuate DSS-induced colitis in a mouse model by targeting the NLRP3 inflammasome, a key component of the innate immune response. [, ]

Q9: Can this compound be used to treat neurological disorders?

A9: While research on this compound's effects on the nervous system is still in its early stages, some studies suggest its potential relevance to neurological conditions. For instance, this compound has been shown to influence histone lactylation in neuronal mitochondria fission, a process implicated in stress-exacerbated ischemic stroke. [] Additionally, this compound has been shown to affect synaptic plasticity in the infralimbic prefrontal cortex, a brain region involved in fear extinction memory. [] Further research is needed to fully explore its therapeutic potential in neurological disorders.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。